Physicochemical Property Differentiation: 3-(Furan-2-yl)-benzofuran-5-ol vs. Parent Benzofuran-5-ol (CAS 13196-10-6)
The addition of a furan-2-yl group at C3 transforms the physicochemical profile of the benzofuran-5-ol scaffold. The target compound (C12H8O3, MW 200.19) increases molecular weight by 66.06 g/mol (+49%) and adds 16.6 Ų of topological polar surface area relative to the unsubstituted parent benzofuran-5-ol (C8H6O2, MW 134.13, LogP 2.14) . This shifts the compound from a fragment-like space (MW < 150) into lead-like chemical space (MW 200–350), a transition that is directly relevant for fragment-based drug discovery campaigns and hit-to-lead progression. The increased molecular complexity—incorporating two heteroaromatic rings with distinct electronic character—provides additional vectors for target interaction without introducing rotatable bonds that would penalise ligand efficiency [1].
| Evidence Dimension | Molecular weight and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 200.19 g/mol; formula C12H8O3; SMILES Oc1ccc2occ(-c3ccco3)c2c1 |
| Comparator Or Baseline | Benzofuran-5-ol (CAS 13196-10-6): MW 134.13 g/mol; formula C8H6O2; LogP 2.14 |
| Quantified Difference | ΔMW = +66.06 g/mol (+49%); predicted LogP increase of approximately 0.8–1.2 log units (computational estimate based on furan-2-yl fragment contribution) |
| Conditions | Physicochemical properties from ChemSrc database entries; LogP prediction based on fragment-based calculation methods |
Why This Matters
For procurement decisions in fragment-based screening vs. lead-like library assembly, this compound occupies a distinct physicochemical space that is inaccessible to the unsubstituted parent, making it suitable for different stages of the drug discovery pipeline.
- [1] RSC Advances. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27167–27222. (Discusses benzofuran scaffold utility across drug discovery stages.) View Source
